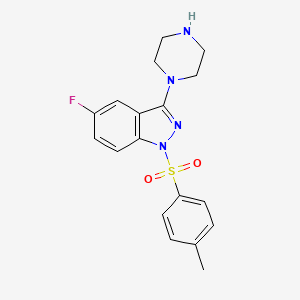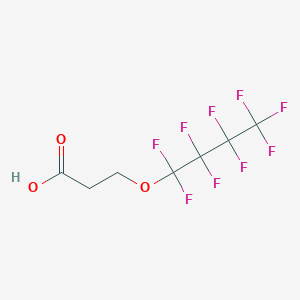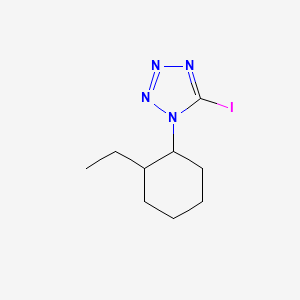
3-iso-Butoxy-4-fluorobenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iso-Butoxy-4-fluorobenzoyl chloride: is an organic compound with the molecular formula C11H12ClFO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and an iso-butoxy group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-iso-Butoxy-4-fluorobenzoyl chloride typically begins with 4-fluorobenzoyl chloride.
Reaction with iso-Butanol: The 4-fluorobenzoyl chloride is reacted with iso-butanol in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out under reflux conditions to facilitate the formation of the ester linkage.
Chlorination: The resulting ester is then subjected to chlorination using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to introduce the acyl chloride functionality.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-iso-Butoxy-4-fluorobenzoyl chloride can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the iso-butoxy group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Pyridine, triethylamine, and various nucleophiles.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
Alcohols: Formed from reduction.
Carboxylic Acids: Formed from oxidation.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Reagent in Friedel-Crafts Acylation: Utilized in the acylation of aromatic compounds to introduce the 4-fluorobenzoyl group.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Polymer Chemistry: Used in the synthesis of specialty polymers and resins.
Material Science: Employed in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 3-iso-Butoxy-4-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The presence of the fluorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions.
Molecular Targets and Pathways:
Nucleophilic Attack: The acyl chloride group is attacked by nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, introducing the 4-fluorobenzoyl group into aromatic systems.
相似化合物的比较
4-Fluorobenzoyl Chloride: Lacks the iso-butoxy group, making it less versatile in certain synthetic applications.
3-Butoxy-4-fluorobenzoyl Chloride: Similar structure but with a linear butoxy group instead of the branched iso-butoxy group.
Uniqueness:
Reactivity: The presence of both the fluorine atom and the iso-butoxy group in 3-iso-Butoxy-4-fluorobenzoyl chloride enhances its reactivity and versatility in synthetic applications.
Applications: The unique structure allows for its use in a wider range of chemical reactions and applications compared to its simpler analogs.
属性
分子式 |
C11H12ClFO2 |
|---|---|
分子量 |
230.66 g/mol |
IUPAC 名称 |
4-fluoro-3-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-5-8(11(12)14)3-4-9(10)13/h3-5,7H,6H2,1-2H3 |
InChI 键 |
XJLJNSHNAVOENS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid](/img/structure/B12635869.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)


![methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12635893.png)
![7-Isoquinolinecarboxamide, 2-[3-(4-fluoro-3-methoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12635911.png)

![dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane](/img/structure/B12635932.png)

![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)
![(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12635952.png)
![5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12635957.png)
